molecular formula C10H13NO5S B11063491 Methyl (2-methyl-4-sulfamoylphenoxy)acetate

Methyl (2-methyl-4-sulfamoylphenoxy)acetate

Cat. No.: B11063491
M. Wt: 259.28 g/mol
InChI Key: QBKXXOXWFNZXFV-UHFFFAOYSA-N
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Description

Methyl 2-[4-(aminosulfonyl)-2-methylphenoxy]acetate is an organic compound with the molecular formula C10H13NO5S It is a derivative of benzoic acid and contains both an ester and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(aminosulfonyl)-2-methylphenoxy]acetate typically involves the esterification of 2-[4-(aminosulfonyl)-2-methylphenoxy]acetic acid. The reaction is carried out using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of methyl 2-[4-(aminosulfonyl)-2-methylphenoxy]acetate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(aminosulfonyl)-2-methylphenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-[4-(aminosulfonyl)-2-methylphenoxy]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[4-(aminosulfonyl)-2-methylphenoxy]acetate involves its interaction with specific molecular targets. The sulfonamide group can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and affect cellular processes. The ester group allows for easy modification, enabling the compound to be tailored for specific applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(aminosulfonyl)benzoate
  • Methyl 2-sulfamoylbenzoate
  • Methyl 2-sulfonamidobenzoate

Uniqueness

Methyl 2-[4-(aminosulfonyl)-2-methylphenoxy]acetate is unique due to the presence of both an ester and a sulfonamide group, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it suitable for various research and industrial uses.

Properties

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

methyl 2-(2-methyl-4-sulfamoylphenoxy)acetate

InChI

InChI=1S/C10H13NO5S/c1-7-5-8(17(11,13)14)3-4-9(7)16-6-10(12)15-2/h3-5H,6H2,1-2H3,(H2,11,13,14)

InChI Key

QBKXXOXWFNZXFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)OCC(=O)OC

Origin of Product

United States

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